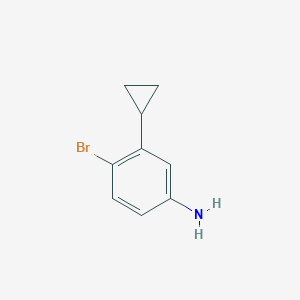

4-Bromo-3-cyclopropylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-cyclopropylaniline is an organic compound with the molecular weight of 212.09 . It is a powder at room temperature .

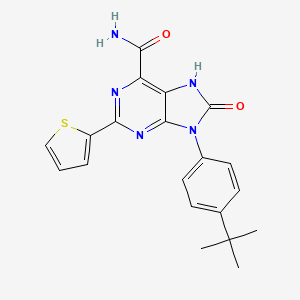

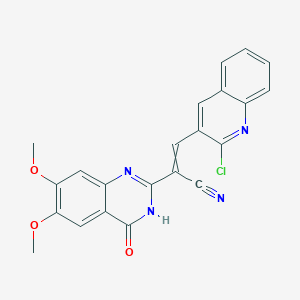

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-cyclopropylaniline has been optimized using quantum chemical calculations . The InChI code for this compound is 1S/C9H10BrN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 .Chemical Reactions Analysis

N-Cyclopropylanilines have been shown to undergo spontaneous, irreversible cyclopropyl ring-opening after an initial single-electron oxidation . This suggests that 4-Bromo-3-cyclopropylaniline may undergo similar reactions.Physical And Chemical Properties Analysis

4-Bromo-3-cyclopropylaniline is a powder at room temperature . It has a molecular weight of 212.09 . The compound’s InChI code is 1S/C9H10BrN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 .Aplicaciones Científicas De Investigación

Photosensitization Studies

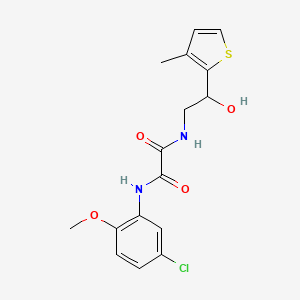

4-Bromo-3-cyclopropylaniline: has been employed as a probe in photosensitization studies. Specifically, it helps investigate the oxidative properties of triplet-state photosensitizers (3sens*) in aqueous solutions. Anilines, including this compound, are susceptible to single-electron oxidation by excited triplet-state photosensitizers. However, steady-state experiments tend to underestimate their oxidation rates due to radical cation quenching by antioxidant moieties present in dissolved organic matter (DOM). The unique feature of 4-Bromo-3-cyclopropylaniline is its spontaneous, irreversible cyclopropyl ring-opening after initial single-electron oxidation, making it an excellent candidate for probing these oxidative processes .

Suzuki–Miyaura Coupling Reagents

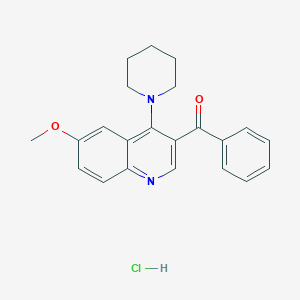

Organoboron compounds play a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely used for carbon–carbon bond formation. 4-Bromo-3-cyclopropylaniline serves as a valuable boron reagent in SM coupling. Its stability, mild reaction conditions, and functional group tolerance make it an attractive choice. Researchers have tailored its properties for specific SM coupling conditions, allowing efficient construction of complex organic molecules .

Pharmaceutical Testing

In pharmaceutical research, 4-Bromo-3-cyclopropylaniline serves as a reference standard for accurate results. Its high quality and well-defined structure make it useful for testing and validation purposes .

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-3-cyclopropylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDWSNIVPGNZFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-cyclopropylaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2471797.png)

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/no-structure.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2471812.png)

![2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2471814.png)

![5-(thiophen-2-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2471818.png)